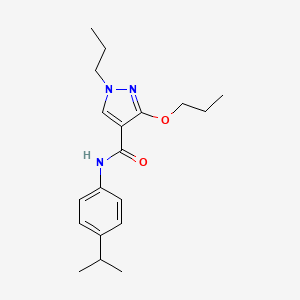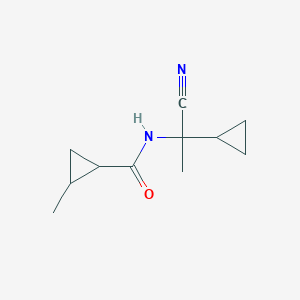![molecular formula C17H16ClN5OS B2665190 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide CAS No. 899965-45-8](/img/structure/B2665190.png)
2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of 1,3,4-thiadiazole, a heterocyclic compound that is a common and integral feature of a variety of natural products and medicinal agents . The 1,3,4-thiadiazole nucleus is present in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .
Synthesis Analysis
The synthesis of similar compounds often starts from 4-chlorobenzoic acid . The process involves esterification of 4-chlorobenzoic acid with methanol and subsequent hydrazination, salt formation, and cyclization . This affords a thiadiazole-thiol intermediate, which is converted into a sulfonyl chloride . The sulfonyl chloride then undergoes nucleophilic attack by amines to give the final product .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized by various spectroscopic techniques (FT-IR, NMR, and HRMS) and single-crystal X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been monitored by thin layer chromatography .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole has a melting point of 229-233 °C .Aplicaciones Científicas De Investigación
Antimicrobial Agents
This compound has shown potential as an antimicrobial agent. Its structure, which includes a triazole ring, is known for its ability to inhibit the growth of various bacteria and fungi. Research has demonstrated that derivatives of triazole compounds can be effective against Gram-positive and Gram-negative bacteria, as well as fungal strains .
Antiviral Applications
The compound has been studied for its antiviral properties. Triazole derivatives have been found to exhibit significant activity against viruses, including those causing diseases like influenza and herpes. The presence of the chlorophenyl group enhances its ability to interfere with viral replication processes .
Anticancer Research
In the field of oncology, this compound is being explored for its anticancer properties. Triazole derivatives have been shown to inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The specific structure of this compound allows it to target cancer cells selectively, reducing the impact on healthy cells .
Anti-inflammatory Agents
The compound has potential applications as an anti-inflammatory agent. Triazole derivatives are known to inhibit enzymes involved in the inflammatory process, such as cyclooxygenase (COX). This makes them useful in the treatment of inflammatory diseases like arthritis and other chronic inflammatory conditions .
Material Science
The compound has applications in material science, particularly in the development of new materials with specific properties. Triazole derivatives can be used to create polymers and other materials with enhanced thermal stability, mechanical strength, and resistance to degradation. These materials have potential uses in various industries, including aerospace and automotive.
These applications highlight the versatility and potential of “2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide” in scientific research and various industries.
Mecanismo De Acción
Direcciones Futuras
The future directions for research on this compound could involve further exploration of its potential biological activities. Given the broad and potent activity of thiadiazole and their derivatives, they have been established as pharmacologically significant scaffolds . Therefore, this compound could be a promising candidate for further pharmacological studies.
Propiedades
IUPAC Name |
2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5OS/c1-11-4-2-3-5-14(11)20-15(24)10-25-17-22-21-16(23(17)19)12-6-8-13(18)9-7-12/h2-9H,10,19H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWAADZMRZFFYKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-((1H-indol-3-yl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2665110.png)
![(E)-ethyl 2-(2-((4-(benzylsulfonyl)butanoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2665111.png)

![(Z)-ethyl 2-(2-((cyclopropanecarbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2665114.png)

![N-(4-(methylthio)benzyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2665116.png)
![4-[(4-Benzyl-3-oxopiperazin-1-yl)methyl]benzonitrile](/img/structure/B2665122.png)
![2-methoxy-4-(7-methoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2665124.png)

![[(Cyanomethyl)(phenyl)carbamoyl]methyl 3-[(2,2,2-trifluoroethyl)amino]propanoate](/img/structure/B2665126.png)
![methyl (4-(N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)sulfamoyl)phenyl)carbamate](/img/structure/B2665128.png)
